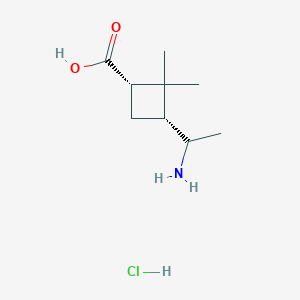
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . Its average mass is 453.557 Da and its monoisotopic mass is 453.183472 Da .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
- Synthesis and Antibacterial/Antifungal Properties : Novel derivatives of this compound have been synthesized and demonstrated significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
Anticancer and Analgesic Applications
- Anti-Inflammatory and Analgesic Agents : Derivatives of this compound have been explored as potential anti-inflammatory and analgesic agents. Some of these derivatives showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Neurological Applications
- Acetylcholinesterase Inhibition for Neurological Disorders : Some derivatives have been studied for their inhibitory activities against acetylcholinesterase, a target for treating neurological disorders like Alzheimer's. These compounds showed promising inhibition, indicating potential therapeutic applications (Zhang et al., 2019).
Glycosidase Inhibition
- Glycosidase Inhibitor Synthesis : This compound has been used in the synthesis of glycosidase inhibitors, which have potential applications in treating disorders like diabetes (Bueno et al., 1997).
Agricultural Applications
- Herbicidal Activity : Derivatives of this compound have shown effective herbicidal activity against various weed species, indicating potential use in agricultural applications (杨子辉 et al., 2017).
Antimicrobial Applications
- Antimicrobial Screening : Research has demonstrated the efficacy of certain derivatives as antimicrobials, showing potential in treating bacterial and fungal infections (Desai et al., 2013).
Wirkmechanismus
Target of Action
The primary target of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating
Result of Action
The result of the compound’s action is the disruption of the cell cycle, leading to cell cycle arrest. This can prevent the proliferation of cells, which could be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Eigenschaften
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-13(16)14-11-9-10(5-6-12(11)19-2)15-7-4-8-20(15,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARGSBRSWJBTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-fluorobenzyl)-7-((3-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2429291.png)
![N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine](/img/structure/B2429292.png)
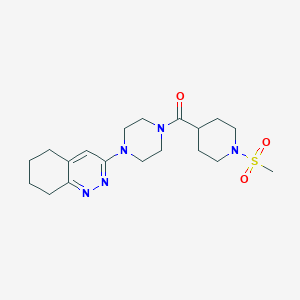
![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2429294.png)
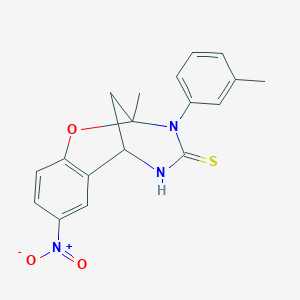
![4-(tert-butyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2429301.png)

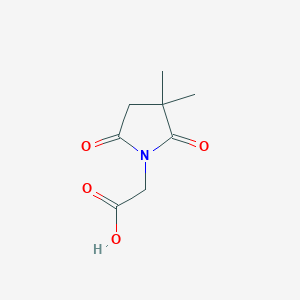
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B2429305.png)

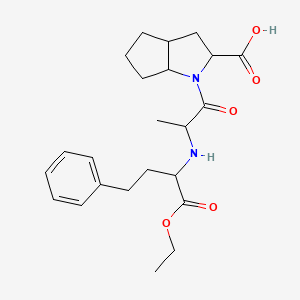
![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-2-(3-formylphenoxy)acetamide](/img/structure/B2429311.png)

